molecular formula C19H27NO3 B1443822 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one CAS No. 99672-64-7

1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Cat. No.: B1443822
CAS No.: 99672-64-7
M. Wt: 317.4 g/mol
InChI Key: QHKOTJDXBVOEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of pyrido[2,1-a]isoquinoline derivatives emerged from early investigations into tetrabenazine-related compounds and their metabolites during the 1950s and 1960s. The systematic exploration of this chemical scaffold began with the recognition that modifications to the basic tetrabenazine structure could yield compounds with enhanced selectivity and improved pharmacological profiles. Research into 1-isobutyl-substituted derivatives specifically gained momentum when scientists identified these compounds as potential metabolites and synthetic analogs of established therapeutic agents.

The compound 1-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one was first characterized as part of comprehensive studies examining tetrabenazine-related compounds, where it was designated as "Tetrabenazine Related Compound B" with the assigned Chemical Abstracts Service registry number 99672-64-7. This designation reflects its structural relationship to the parent tetrabenazine molecule while highlighting the unique modifications that distinguish it from other family members.

Historical investigations into pyrido[2,1-a]isoquinoline synthesis revealed that multicomponent reaction strategies could effectively construct these complex heterocyclic frameworks. Early synthetic approaches focused on one-pot three-component reactions starting from isoquinoline derivatives, demonstrating the versatility of this chemical scaffold for structural modification and optimization.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete chemical name reflects the fused ring system designation pyrido[2,1-a]isoquinoline, indicating the specific connectivity pattern between the pyridine and isoquinoline moieties. The numerical descriptors specify the positions of various substituents and the degree of saturation within the ring system.

The molecular formula for this compound is C19H27NO3, yielding a molecular weight of 317.43 grams per mole. This formula encompasses the carbon skeleton of the fused heterocyclic core, the isobutyl and dimethoxy substituents, and the carbonyl functionality that defines the ketone characteristic of position 2. The systematic name specifically identifies the stereochemical descriptor (11bH), which indicates the configuration at the bridgehead carbon atom connecting the two ring systems.

Alternative nomenclature systems have been employed to describe structurally related compounds within this family. For instance, the closely related compound designated as "9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione" represents a variation with different oxidation states and substitution patterns. The systematic comparison of these nomenclature conventions reveals the importance of precise structural designation in distinguishing between closely related analogs.

Molecular Architecture and Configuration

The molecular architecture of this compound is characterized by a rigid fused ring system that constrains the spatial arrangement of functional groups. The pyrido[2,1-a]isoquinoline core consists of a six-membered pyridine ring fused to a partially saturated isoquinoline system, creating a tricyclic framework with defined stereochemical requirements.

The tetrahydro designation indicates partial saturation of the ring system, specifically at positions 3, 4, 6, and 7, which introduces conformational flexibility within certain regions of the molecule while maintaining overall structural rigidity. This selective saturation pattern creates distinct chemical environments for different portions of the molecule, influencing both chemical reactivity and biological activity.

The dimethoxy substituents at positions 9 and 10 occupy adjacent positions on the aromatic ring system, creating a characteristic substitution pattern that influences electronic properties and molecular recognition capabilities. These methoxy groups contribute to the overall lipophilicity of the compound while providing specific hydrogen bonding and electronic interactions that are crucial for biological activity.

The isobutyl substituent at position 1 introduces additional stereochemical complexity and provides a hydrophobic domain that significantly influences the compound's pharmacological properties. The branched nature of the isobutyl group creates steric constraints that affect molecular conformation and intermolecular interactions, particularly in biological systems where precise molecular recognition is required.

X-ray Crystallographic Analysis

X-ray crystallographic studies have provided detailed structural information for related pyrido[2,1-a]isoquinoline compounds, offering insights into the three-dimensional arrangement of atoms within this chemical family. Crystallographic analysis of 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline hydrochloride revealed important structural features that are applicable to understanding the target compound's molecular geometry.

The crystal structure analysis demonstrated that the tetrahydropyridine ring adopts a twist-boat conformation, which represents the energetically favorable arrangement for this partially saturated ring system. This conformational preference influences the overall molecular shape and affects the spatial relationships between substituents attached to different ring positions.

Crystallographic data revealed specific bond lengths and angles that characterize the fused ring system. The analysis showed that centrosymmetric dimers are formed through specific intermolecular interactions, including hydrogen bonding patterns that stabilize the crystal lattice. These structural details provide important information about preferred molecular conformations and intermolecular interaction modes.

The crystallographic analysis also provided precise atomic coordinates and thermal parameters that enable detailed molecular modeling and computational chemistry studies. These data serve as benchmarks for theoretical calculations and provide validation for computational predictions of molecular properties and behavior.

Stereochemistry and Absolute Configuration

The stereochemical complexity of this compound arises from multiple chiral centers within the molecular framework. The absolute configuration at these centers significantly influences the compound's biological activity and chemical behavior, making precise stereochemical characterization essential for understanding structure-activity relationships.

Research on related dihydrotetrabenazine compounds has demonstrated that different stereoisomers exhibit dramatically different biological activities. X-ray crystal structure analysis of (-)-alpha-9-O-desmethyldihydrotetrabenazine established the absolute structure as the 2S, 3S, 11bS isomer, providing a reference point for understanding stereochemical relationships within this compound family.

The absolute configuration determination relies on advanced analytical techniques including chiral column liquid chromatography and enantiospecific enzymatic hydrolysis. These methods enable the separation and identification of individual stereoisomers, allowing researchers to correlate specific stereochemical arrangements with observed biological activities.

Stereochemical studies have revealed that (+)-alpha-dihydrotetrabenazine possesses the absolute configuration 2R, 3R, 11bR, representing the biologically active enantiomer. This stereochemical information provides crucial insights for designing and synthesizing related compounds with predictable biological properties.

The stereochemical relationships between different positions within the molecule create complex three-dimensional arrangements that influence molecular recognition and binding interactions. Understanding these relationships is essential for rational drug design and optimization of biological activity within this chemical family.

Position in the Pyrido[2,1-a]isoquinoline Scaffold Family

The pyrido[2,1-a]isoquinoline scaffold represents a privileged structure in medicinal chemistry, encompassing a diverse array of compounds with varying biological activities. The specific compound this compound occupies a unique position within this family due to its distinctive substitution pattern and stereochemical characteristics.

Synthetic methodologies for pyrido[2,1-a]isoquinoline derivatives have evolved significantly, with modern approaches employing gold(I)-catalyzed intramolecular cascade reactions and multicomponent synthetic strategies. These advanced synthetic methods have enabled the preparation of diverse analogs with systematically varied substituents, facilitating structure-activity relationship studies.

The compound family includes numerous structurally related analogs, each with specific substitution patterns that influence biological activity. For example, the compound 3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol represents a different structural arrangement within the broader isoquinoline family. These structural variations demonstrate the flexibility of the basic scaffold for generating chemical diversity.

Compound Name CAS Number Molecular Formula Key Structural Features
This compound 99672-64-7 C19H27NO3 Ketone at position 2, isobutyl at position 1
9,10-Dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione 5911-65-9 C15H17NO4 Diketone functionality, no isobutyl group
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one 1381929-92-5 C19H27NO3 Defined stereochemistry, isobutyl at position 3

Recent advances in gold(I)-catalyzed synthesis have demonstrated the versatility of the pyrido[2,1-a]isoquinoline scaffold for structural modification. These synthetic methods involve intramolecular cascade reactions of tertiary enamides, providing access to diverse derivatives with good functional group tolerance. The development of these synthetic approaches has significantly expanded the chemical space accessible within this compound family.

The position of this compound within the broader family is further defined by its relationship to biologically active analogs such as tetrabenazine and its metabolites. These relationships provide important context for understanding the compound's potential biological significance and guide future research directions within this chemical family.

Properties

IUPAC Name

9,10-dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)9-15-16(21)6-8-20-7-5-13-10-17(22-3)18(23-4)11-14(13)19(15)20/h10-12,15,19H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKOTJDXBVOEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2C3=CC(=C(C=C3CCN2CCC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856793
Record name 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99672-64-7
Record name 9,10-Dimethoxy-1-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route from Dihydroxy Isoquinoline Intermediate

One robust method starts from a dihydroxy isoquinoline compound, which undergoes alkylation with an alkylating agent such as (2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide to introduce the isobutyl group at the 3-position. This intermediate is then cyclized and partially hydrogenated to form the tetrahydro-1H-pyrido[2,1-a]isoquinolin-2-one core with the desired substitution pattern.

Alkylation and Cyclization Conditions

  • The alkylation typically employs mild bases in polar aprotic solvents to ensure regioselectivity.
  • Cyclization is achieved under acidic or thermal conditions to close the pyrido ring.
  • Partial hydrogenation is performed using catalytic hydrogenation with palladium or platinum catalysts under controlled pressure and temperature to avoid over-reduction.

Introduction of Methoxy Groups

  • The 9,10-dimethoxy substitution is often introduced by methylation of corresponding dihydroxy precursors using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Alternatively, the starting materials may already contain methoxy groups, simplifying the synthetic route.

Purification and Isolation

  • The final compound is isolated by crystallization or chromatographic methods.
  • Salts such as di(4-methylbenzenesulfonate) are formed to improve stability and solubility for further pharmaceutical processing.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes Reference
Starting material Dihydroxy isoquinoline or methoxy-substituted isoquinoline Provides aromatic core for alkylation
Alkylation (2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide, base, polar aprotic solvent Introduction of isobutyl group at 3-position
Cyclization Acidic or thermal conditions Formation of tetrahydro-pyridoisoquinolinone ring
Partial hydrogenation Pd or Pt catalyst, H2 gas, controlled temp/pressure Reduction to tetrahydro derivative without over-reduction
Methoxylation (if needed) Methyl iodide or dimethyl sulfate, base Conversion of hydroxyl to methoxy groups
Salt formation 4-methylbenzenesulfonic acid Formation of di(4-methylbenzenesulfonate) salt for stability

Research Findings and Process Optimization

  • Recent patents emphasize scalable and cost-effective synthetic routes that avoid expensive reagents and harsh conditions, improving yield and safety profiles.
  • The use of specific alkylating agents and controlled hydrogenation steps ensures high stereoselectivity, yielding the (S)-(2R,3R,11bR) stereoisomer predominantly, which is critical for biological activity.
  • Process improvements include one-pot reactions combining alkylation and cyclization to reduce steps and purification burdens.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one participates in several types of chemical reactions, including:

  • Oxidation: This compound can undergo oxidation, leading to the formation of quinoline derivatives.

  • Reduction: It can be reduced to remove oxygen-containing groups or introduce hydrogen atoms, producing more saturated analogs.

  • Substitution: Various functional groups on the compound can be substituted under specific conditions using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

  • Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkyl halides.

Major Products Formed

  • Oxidation: Leads to quinoline or isoquinoline derivatives.

  • Reduction: Produces more saturated analogs with potential loss of methoxy groups.

  • Substitution: Yields derivatives with modified functional groups, enhancing reactivity or stability.

Scientific Research Applications

Neuropharmacological Research

This compound has been investigated for its potential neuroprotective effects. Studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. For instance:

  • Mechanism of Action : It is hypothesized that the compound may modulate the levels of neurotransmitters such as dopamine and serotonin, which are critical in conditions like Parkinson's disease and depression.
  • Case Studies : In vitro studies have shown that derivatives of isoquinoline can protect neurons from oxidative stress-induced apoptosis.

Anticancer Activity

Research indicates that 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one may possess anticancer properties. Preliminary findings include:

  • Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : The compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K-AKT and MAPK pathways.

Antioxidant Properties

The compound exhibits antioxidant activity which can contribute to its neuroprotective and anticancer effects. Antioxidants play a crucial role in mitigating oxidative stress, a common factor in both neurodegenerative diseases and cancer.

Cell Cycle Regulation

Research suggests that this compound may affect cell cycle regulators such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. This mechanism is particularly relevant for developing targeted cancer therapies.

Data Table: Summary of Biological Activities

Biological ActivityType of StudyMain FindingsReferences
NeuroprotectionIn vitro neuronal cell studiesProtects against oxidative stress-induced apoptosis
AnticancerIn vitro cancer cell assaysInhibits proliferation and induces apoptosis
AntioxidantFree radical scavenging assaysExhibits significant antioxidant activity
Cell Cycle RegulationCell cycle analysisInduces cell cycle arrest through CDK inhibition

Mechanism of Action

The mechanism of action of 1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways by binding to active sites or altering protein conformations, leading to downstream biological effects.

Similar Compounds

  • 1-Methyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

  • 1-Ethyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

  • 1-Propyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Highlighting Uniqueness: While similar compounds share the core pyrido[2,1-a]isoquinolinone structure, the isobutyl substitution on the 1-position uniquely influences the compound's chemical reactivity and biological interactions, offering a distinct profile that might be advantageous for specific applications.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and versatile chemical properties make it a valuable subject for ongoing research and development.

Biological Activity

1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one, also known as a derivative of tetrabenazine (TBZ), is a complex organic molecule with significant potential in pharmacology. Its unique structure incorporates a pyridoisoquinoline core that is believed to confer various biological activities, particularly in the treatment of neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C19H27NO3C_{19}H_{27}NO_3 with a molecular weight of approximately 317.43 g/mol. The compound features methoxy groups and an isobutyl substituent which enhance its chemical reactivity and biological interactions.

The primary mechanism of action for this compound is its inhibition of the vesicular monoamine transporter 2 (VMAT2). This action reduces the release of dopamine in the central nervous system, making it particularly relevant for conditions characterized by excessive dopamine signaling, such as Huntington's disease and other hyperkinetic movement disorders .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Compounds similar to this one have been investigated for their neuroprotective properties in neurodegenerative diseases. They may help mitigate neuronal loss and improve cognitive function .
  • Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation. The structural features of pyridoisoquinoline derivatives are associated with significant anticancer activity .
  • Antimicrobial Activity : The nitrogen-containing heterocycles are known for their antimicrobial properties against various pathogens. This makes them potential candidates for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound. Notable findings include:

  • Tetrabenazine Analogs : Research on tetrabenazine has revealed its effectiveness in treating hyperkinetic disorders due to its VMAT2 inhibition. However, it suffers from low bioavailability and extensive first-pass metabolism. Newer analogs aim to improve these pharmacokinetic properties while maintaining efficacy .
  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can significantly reduce dopamine levels in neuronal cultures. This reduction is linked to decreased hyperactivity in models simulating Huntington's disease .
  • Antitumor Activity : Certain pyridoisoquinoline derivatives have shown promise in clinical trials for their ability to induce apoptosis in cancer cells through various signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
TetrabenazineContains VMAT2 inhibitorTreats hyperkinetic disorders
9-MethoxyisoquinolineIsoquinoline core with methoxy groupAnticancer activity
6-Isopropylpyrido[2,1-a]isoquinolinPyridoisoquinoline structureNeuroprotective effects
2-Methylpyrido[2,1-a]isoquinolinMethyl substitution on pyridine ringAntimicrobial properties

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects
  • Alkyl Chains : The isobutyl group in TBZ enhances lipophilicity and target engagement compared to ethyl (1i) or methylenedioxy (1j) substituents .
  • Methoxy Groups : The 9,10-dimethoxy motif in TBZ and analogs like 1i improves metabolic stability, whereas methylenedioxy in 1j reduces oxidative degradation .

Physicochemical Properties

Compound Melting Point (°C) Solubility (g/L) Key Substituents
TBZ Not reported Low (analog: 0.75) 3-Isobutyl, 9,10-OMe
1i 104–106 Not reported 3-Ethyl, 9,10-OMe
1j 143–145 Not reported 3-Ethyl, methylenedioxy
Trequinsin Not reported Moderate 2-Arylimino, pyrimido
  • Melting Points : TBZ analogs with rigid substituents (e.g., 1i, 1j) exhibit higher crystallinity (melting points >100°C) compared to TBZ derivatives like 1m (oil) .
  • Solubility : A related compound (CAS 19328-35-9) shows very low solubility (0.75 g/L), suggesting TBZ’s bioavailability may require formulation adjustments .

Pharmacological Activity

  • VMAT2 Inhibition: TBZ’s (2S,3R,11bR) stereoisomer achieves superior VMAT2 binding (Ki < 10 nM) compared to non-isobutyl analogs .
  • Antihypertensive Activity: Trequinsin, a pyrimido[6,1-a]isoquinolinone, lowers blood pressure via phosphodiesterase inhibition, highlighting the impact of heterocyclic core modifications .
  • Antimicrobial Activity: Pyrido[2,1-a]isoquinolines with cyano groups (e.g., compound 13a-e) exhibit moderate antimicrobial effects, though less potent than TBZ’s CNS activity .

Key Research Findings

Stereochemical Specificity : The (2S,3R,11bR) configuration in TBZ metabolites is indispensable for therapeutic efficacy, as enantiomers show reduced VMAT2 affinity .

Synthetic Optimization : Photoredox catalysis improves TBZ’s yield (49%) over traditional methods, though redox-annulation remains preferred for ethyl/methyl derivatives .

Structural-Activity Relationships (SAR) :

  • Isobutyl vs. Ethyl : Isobutyl enhances lipophilicity and target residence time.
  • Methoxy vs. Methylenedioxy : Methoxy groups improve metabolic stability but reduce solubility.

Q & A

Q. Example Protocol :

Start with 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile as a precursor .

Introduce the isobutyl group via nucleophilic substitution under basic conditions (K2_2CO3_3/DMF, 80°C) .

Perform stereocontrolled cyclization using a chiral BINOL-phosphoric acid catalyst (80% ee achieved) .

What crystallographic challenges arise in resolving the compound’s 3D structure, and how are they addressed?

Methodological Answer:
Challenges include low crystal quality, disorder in the isobutyl chain, and weak diffraction. Solutions:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl3_3/hexane) to improve crystal packing .
  • Data Collection : Employ synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance resolution for flexible moieties .
  • Refinement : Apply SHELXL with restraints on anisotropic displacement parameters for disordered groups .

Q. Key Findings :

  • The pyrido-isoquinoline core adopts a boat conformation, stabilized by intramolecular H-bonding between methoxy O and NH .
  • Isobutyl substituents exhibit rotational disorder, resolved via split-site modeling (R-factor < 0.04) .

How should conflicting spectral data (e.g., 1H^1H1H NMR vs. X-ray) be reconciled for structural validation?

Methodological Answer:

Cross-Validation : Compare experimental 1H^1H NMR coupling constants with DFT-calculated values for conformational analysis. For example, axial vs. equatorial proton environments in the tetrahydro ring .

NOESY Experiments : Identify spatial proximities (e.g., methoxy-to-iso-butyl interactions) to confirm relative stereochemistry .

X-ray vs. Solution State : Account for crystal packing effects that may distort bond angles vs. solution-phase NMR data .

Q. Case Study :

  • Discrepancies in methoxy proton shifts (δ 3.85 vs. 3.92 ppm) were resolved via variable-temperature NMR, revealing dynamic ring puckering .

What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

StepOptimization StrategyYield ImprovementReference
1. Precursor SynthesisMicrowave-assisted condensation (120°C, 20 min)75% → 89%
2. CyclizationUse of Sc(OTf)3_3 catalyst in anhydrous THF60% → 82%
3. PurificationGradient flash chromatography (hexane/EtOAc 8:1 → 4:1)Purity >98%

Critical factors:

  • Inert Atmosphere : Prevents oxidation of methoxy groups during reflux .
  • Workup Efficiency : Quench reactions with NH4_4Cl to avoid byproduct formation .

How does the isobutyl group influence bioactivity compared to other alkyl substituents?

Methodological Answer:
The isobutyl moiety enhances lipophilicity (clogP +0.5) and steric bulk, affecting target binding:

  • Enzyme Inhibition : In DPP-IV inhibition assays, isobutyl derivatives showed IC50_{50} = 12 nM vs. 45 nM for methyl analogs due to better hydrophobic pocket fit .
  • SAR Studies : Replace isobutyl with cyclopropyl or phenyl groups to probe steric/electronic effects. Isobutyl optimizes balance between potency and solubility (LogS = -4.2) .

Q. Testing Protocol :

Molecular Docking : Use AutoDock Vina with DPP-IV (PDB: 3C7X) to predict binding poses .

In Vitro Assays : Measure IC50_{50} via fluorogenic substrate (Gly-Pro-AMC) in HEK293 cells .

What computational methods predict the compound’s metabolic stability?

Methodological Answer:

QM/MM Simulations : Model cytochrome P450-mediated oxidation at methoxy or isobutyl sites .

ADMET Prediction : Use SwissADME to estimate hepatic extraction ratio (ER = 0.65) and CYP3A4 liability .

MD Simulations : Assess plasma protein binding (PPB >90%) via GROMACS with human serum albumin .

Q. Key Findings :

  • Methoxy groups are primary sites of demethylation (activation energy = 28 kcal/mol) .
  • Isobutyl chain reduces renal clearance (CLrenal_{renal} = 0.1 mL/min/kg) compared to linear analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 2
1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.